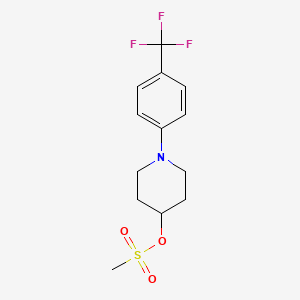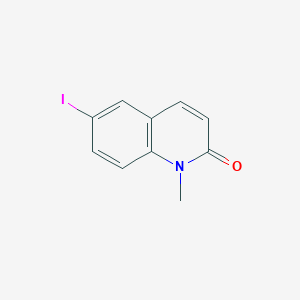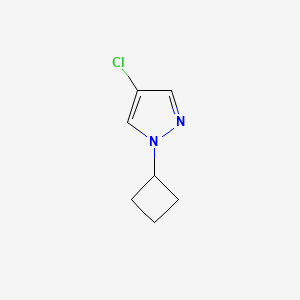
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33 g/mol This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a methanesulfonate group
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidine.
Reaction with Methanesulfonyl Chloride: The 4-(trifluoromethyl)phenylpiperidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)phenylpiperidine: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate, leading to different chemical properties and uses.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl chloride:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methanesulfonate groups, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H16F3NO3S |
|---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(18,19)20-12-6-8-17(9-7-12)11-4-2-10(3-5-11)13(14,15)16/h2-5,12H,6-9H2,1H3 |
InChI Key |
UCHMGHWWGNWKJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)




![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)




![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
